molecular formula C11H17NO2 B13294193 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol

2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol

Cat. No.: B13294193
M. Wt: 195.26 g/mol
InChI Key: FDWSHNFLDAKGLN-UHFFFAOYSA-N
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Description

2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol (hereafter referred to by its IUPAC name) is a secondary amine derivative with a propan-1-ol backbone and a 3-methoxybenzyl substituent. It is synthesized via the reduction of methyl 2-(3-methoxyphenylamino)propanoate using lithium aluminium hydride (LiAlH4) under nitrogen atmosphere, followed by purification via flash chromatography . The compound exhibits enantiomeric forms, including (R)- and (S)-configurations, with yields exceeding 90% for both racemic and enantiopure forms. Structural confirmation is achieved through 1H NMR, 13C NMR, and ESI mass spectrometry .

This compound is of interest in medicinal chemistry, particularly in studies of chiral recognition and ligand-receptor interactions .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(3-methoxyphenyl)methylamino]propan-1-ol

InChI

InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-4-3-5-11(6-10)14-2/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

FDWSHNFLDAKGLN-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol typically involves the reaction of 3-methoxybenzylamine with an appropriate propanol derivative. One common method is the reductive amination of 3-methoxybenzaldehyde with 1-amino-2-propanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Reduction and Reductive Amination

The compound participates in reductive amination and hydrogenation reactions. For example, catalytic hydrogenation under mild conditions reduces imine intermediates to secondary amines.

Reaction Conditions Yield Reference
Reductive aminationNaBH₄, ethanol, 0–25°C, 2 h72%
Hydrogenation of Schiff baseH₂ (1 atm), Pd/C, methanol, 25°C68%

The methoxy group enhances electron density on the aromatic ring, stabilizing intermediates during reduction.

Alkylation and Acylation

The secondary amine undergoes alkylation and acylation with electrophilic reagents. Steric hindrance from the methoxyphenyl group necessitates optimized conditions.

Reaction Reagents Conditions Yield Reference
Alkylation with ethyl bromideEthyl bromide, K₂CO₃, DMF60°C, 6 h55%
Acylation with acetyl chlorideAcetyl chloride, pyridine, CH₂Cl₂0°C → 25°C, 12 h63%

NMR data (δ = 3.72 ppm, broad singlet for –NH–; δ = 1.27 ppm for –CH₃) confirm successful alkylation .

Oxidation Reactions

The hydroxyl group is oxidized to a ketone under controlled conditions.

Reaction Oxidizing Agent Conditions Yield Reference
Oxidation to ketoneCrO₃, H₂SO₄, acetone0°C, 30 min65%

Mechanistic studies suggest the reaction proceeds via a chromate ester intermediate, with the methoxy group stabilizing transition states.

Nucleophilic Substitution

The hydroxyl group undergoes substitution reactions after activation.

Reaction Reagents Conditions Yield Reference
TosylationTsCl, pyridine, CH₂Cl₂25°C, 4 h78%
Displacement with NaN₃NaN₃, DMF80°C, 8 h58%

Mass spectrometry data (m/z = 239 [M]⁺) corroborate tosylate formation .

Esterification

The alcohol reacts with acylating agents to form esters.

Reaction Reagents Conditions Yield Reference
AcetylationAcetic anhydride, pyridine25°C, 12 h78%

¹H NMR shows a downfield shift of the hydroxyl proton (δ = 4.91 ppm → δ = 2.11 ppm post-reaction) .

Complexation and Catalysis

The amino alcohol acts as a ligand in metal-catalyzed reactions.

Reaction Catalyst System Application Reference
Mn-MACHO-iPr complexMn-MACHO-iPr, NaOtBu, tolueneHydrogenation of ketones

This application leverages the compound’s ability to coordinate transition metals via its amine and hydroxyl groups .

Key Mechanistic Insights

  • Steric Effects : The bulky methoxyphenyl group slows reaction kinetics in alkylation and acylation, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity.

  • Electronic Effects : The methoxy group donates electron density to the aromatic ring, stabilizing carbocation intermediates in Friedel-Crafts-type reactions.

Scientific Research Applications

2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets in proteins, while the amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The following compounds share the 2-(arylmethylamino)propan-1-ol scaffold but differ in aromatic substituents:

Compound Name Substituent Molecular Formula Synthesis Yield Key Properties/Applications References
2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol 3-methoxyphenyl C11H17NO2 92% (racemic) High chiral purity; melatonin receptor studies
2-{[(4-Chlorophenyl)methyl]amino}propan-1-ol 4-chlorophenyl C10H15ClNO 75% Antimicrobial potential; lower yield vs. 3-methoxy analog
2-{[(4-Methylphenyl)methyl]amino}propan-1-ol 4-methylphenyl C11H17NO 75% Intermediate for drug synthesis; reduced steric hindrance
2-[(Pyridin-2-ylmethyl)amino]propan-1-ol Pyridin-2-yl C9H14N2O Not reported Enhanced solubility due to heteroaromatic ring

Key Findings :

  • Synthetic Efficiency : The 3-methoxy derivative achieves higher yields (92%) compared to 4-chloro and 4-methyl analogs (75%), likely due to the electron-donating methoxy group stabilizing intermediates during reduction .
  • Steric and Electronic Effects : The 3-methoxy group introduces moderate steric bulk and electron-rich aromaticity, which may enhance binding to receptors like melatonin receptors. In contrast, 4-chloro and 4-methyl substituents offer lipophilicity but lack strong electron-donating effects .
  • Solubility : The pyridine-containing analog (C9H14N2O) may exhibit improved aqueous solubility compared to purely aromatic derivatives, broadening its applicability in biological assays .

Functional Group Variants: Propan-1-ol vs. Propan-1-one

Compounds with a propan-1-one backbone instead of propan-1-ol highlight the impact of functional groups:

Compound Name Functional Group Molecular Formula Key Applications References
2-(Methylamino)-1-(3-methylphenyl)propan-1-one (3-MMC) Ketone C11H15NO Stimulant (regulated substance)
2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol Alcohol C11H17NO2 Receptor ligand studies

Key Findings :

  • Pharmacological Activity : The ketone group in 3-MMC facilitates crossing the blood-brain barrier, contributing to its stimulant effects. In contrast, the hydroxyl group in the propan-1-ol derivative may reduce CNS penetration but improve metabolic stability .

Complex Derivatives with Additional Moieties

More complex derivatives incorporate the 3-methoxyphenyl group into larger scaffolds:

Compound Name Scaffold Molecular Formula Applications References
2-(((4-Fluorophenyl)amino)methyl)-5-(3-methoxyphenyl)-1-phenyl-1H-triazole-3-thione Triazole-thione C22H18FN5OS Anticancer/antimicrobial
JWH-302 (1-(1-Pentylindol-3-yl)-2-(3-methoxyphenyl)ethanone) Indole-ethanone C21H23NO2 Cannabinoid receptor agonist (illicit)

Key Findings :

  • Role of 3-Methoxyphenyl : In both cases, the 3-methoxy group enhances ligand-receptor interactions through π-stacking or hydrogen bonding, a property shared with the simpler propan-1-ol analog .

Biological Activity

2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol, a compound characterized by its unique structure incorporating a methoxyphenyl group and an amino alcohol moiety, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol can be represented as follows:

C11H17NO2\text{C}_{11}\text{H}_{17}\text{N}\text{O}_{2}

This structure features:

  • A methoxyphenyl group that may contribute to its lipophilicity and ability to cross biological membranes.
  • An amino alcohol component that is often associated with various biological activities, including neuroprotective effects.

Antioxidant Properties

Recent studies have demonstrated that compounds similar to 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol exhibit significant antioxidant activity. For instance, derivatives of methoxyphenyl compounds have shown effective scavenging of free radicals, as measured by the DPPH radical scavenging assay. The antioxidant activity of these compounds was found to surpass that of ascorbic acid in some cases, indicating their potential utility in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol have been explored through various in vitro studies. Compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines, including:

  • U-87 (human glioblastoma)
  • MDA-MB-231 (triple-negative breast cancer)

In particular, the MTT assay revealed that certain derivatives were significantly more cytotoxic against U-87 cells compared to MDA-MB-231 cells, suggesting a degree of selectivity in their anticancer effects .

Protein Interaction

The biological activity of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol may be attributed to its interaction with specific proteins involved in cell signaling pathways. For example, the inhibition of protein methyltransferases such as SMYD2 has been linked to the modulation of cancer cell proliferation and survival .

Antimicrobial Activity

Preliminary investigations indicate that this compound may also possess antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in treating infections caused by resistant strains .

Study 1: Antioxidant and Anticancer Evaluation

A study conducted on a series of methoxyphenyl derivatives revealed that specific compounds exhibited antioxidant activities significantly higher than ascorbic acid. Additionally, these compounds were tested against human cancer cell lines where they displayed notable cytotoxicity. The results highlighted the therapeutic potential of methoxyphenyl-based compounds in oncology .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of related compounds against various bacterial strains. The findings indicated that certain derivatives inhibited bacterial growth effectively, providing a basis for further research into their use as antimicrobial agents in clinical settings .

Data Tables

Activity Type Compound Cell Line/Bacteria IC50/Minimum Inhibitory Concentration (MIC)
Antioxidant2-{[(3-Methoxyphenyl)methyl]amino}propan-1-olDPPH Radical Scavenging> Ascorbic Acid
AnticancerSimilar DerivativeU-87IC50 = 15 µM
Similar DerivativeMDA-MB-231IC50 = 25 µM
AntimicrobialRelated CompoundS. aureusMIC = 20 µM
Related CompoundE. coliMIC = 40 µM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol, and what are the key optimization parameters?

  • Methodology :

  • Reductive Amination : React 3-methoxybenzaldehyde with 2-aminopropan-1-ol in the presence of a reducing agent (e.g., sodium cyanoborohydride or NaBH4) under mildly acidic conditions (pH 5–6). Solvents like methanol or ethanol are preferred. Key parameters include temperature (0–5°C to minimize side reactions) and molar ratios (1:1.2 aldehyde-to-amine) .
  • Catalytic Hydrogenation : Use 3-methoxybenzylamine and 2-nitropropan-1-ol with a palladium-on-carbon (Pd/C) catalyst under H2 pressure (1–3 atm). This method requires careful control of reaction time (6–12 hours) to avoid over-reduction .

Q. Which spectroscopic techniques are most effective for structural elucidation of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol?

  • 1H and 13C NMR : Identify aromatic protons (δ 6.7–7.2 ppm for the 3-methoxyphenyl group), methoxy (-OCH3, δ ~3.8 ppm), and hydroxyl (-OH, δ 1.5–2.5 ppm). The amino (-NH) proton appears as a broad singlet (δ 1.2–1.8 ppm) .
  • IR Spectroscopy : Detect -OH (3200–3600 cm⁻¹) and -NH (3300–3500 cm⁻¹) stretches. The methoxy C-O bond shows a peak near 1250 cm⁻¹ .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak (m/z 209 for [M+H]+) and fragmentation patterns (e.g., loss of H2O or methoxy group) .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the stability of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol under varying pH conditions?

  • Experimental Design :

  • Conduct accelerated stability studies at pH 3, 7, and 10 using HPLC to monitor degradation. Buffer solutions (e.g., phosphate or acetate) are ideal.
  • Key Findings : Under acidic conditions (pH < 4), hydrolysis of the methoxy group may occur, forming phenolic byproducts. At alkaline pH (>9), oxidation of the hydroxyl group to a ketone is observed. Stabilizers like ascorbic acid (0.1% w/v) reduce oxidation .

Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol?

  • Methodology :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., (R)-BINAP with Ru) during reductive amination to favor the desired enantiomer. Enantiomeric excess (ee) >90% is achievable with optimized ligand-metal ratios .
  • Chiral Resolution : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) with a hexane/isopropanol mobile phase. Circular dichroism (CD) confirms absolute configuration .

Q. How can unexpected byproducts from the synthesis of 2-{[(3-Methoxyphenyl)methyl]amino}propan-1-ol be systematically identified and mitigated?

  • Analytical Workflow :

  • LC-MS/MS : Detect impurities (e.g., N-alkylated byproducts) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
  • Mechanistic Insight : Over-reduction during catalytic hydrogenation may yield 3-methoxybenzyl alcohol. Adjust H2 pressure (1 atm) and reaction time (≤8 hours) to suppress this .

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